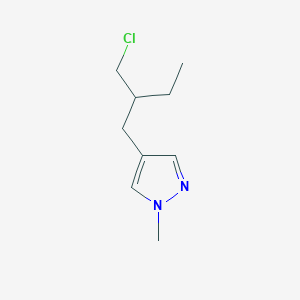
4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a chloromethyl group and a butyl chain attached to the pyrazole ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole typically involves the reaction of 1-methyl-1h-pyrazole with a chloromethyl butyl precursor. One common method includes the alkylation of 1-methyl-1h-pyrazole with 2-chloromethylbutane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.
Reduction Reactions: Formation of dihydropyrazole derivatives.
Scientific Research Applications
4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1h-pyrazole: The parent compound without the chloromethyl and butyl groups.
4-(Chloromethyl)-1-methyl-1h-pyrazole: A similar compound with only the chloromethyl group attached to the pyrazole ring.
4-(2-Butyl)-1-methyl-1h-pyrazole: A similar compound with only the butyl group attached to the pyrazole ring.
Uniqueness
4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole is unique due to the presence of both the chloromethyl and butyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15ClN2 |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
4-[2-(chloromethyl)butyl]-1-methylpyrazole |
InChI |
InChI=1S/C9H15ClN2/c1-3-8(5-10)4-9-6-11-12(2)7-9/h6-8H,3-5H2,1-2H3 |
InChI Key |
OACGCAPYNYBOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CN(N=C1)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


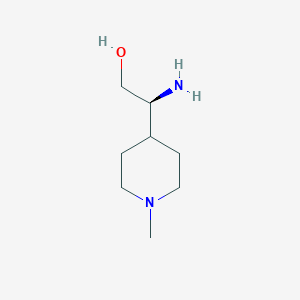
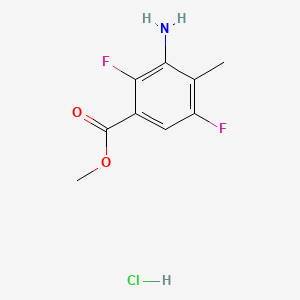
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
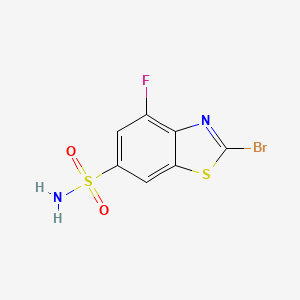
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)
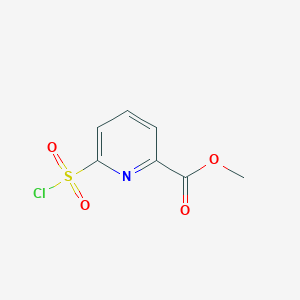
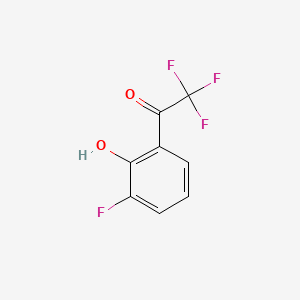
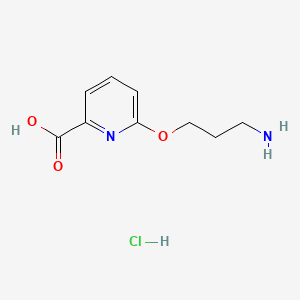
![1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B13563585.png)
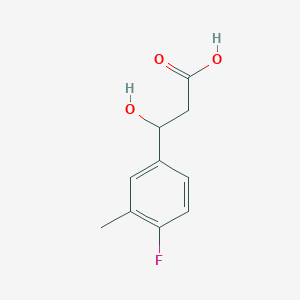
![I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B13563596.png)
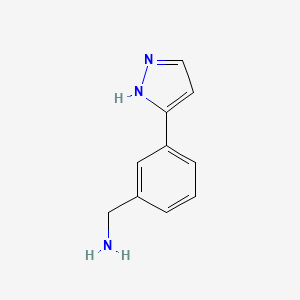
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)

